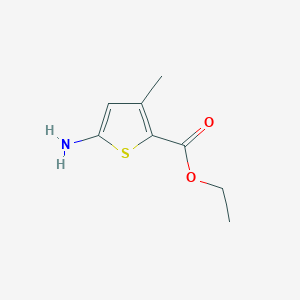

Ethyl 5-amino-3-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRFJZLWZKXXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366396 | |

| Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88796-28-5 | |

| Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Isomeric Landscape of Ethyl Aminomethylthiophene Carboxylates: A Technical Guide

An In-depth Exploration of Ethyl 5-amino-3-methylthiophene-2-carboxylate and Its Structurally Related Isomers for Researchers and Drug Development Professionals.

Foreword: Addressing the Ambiguity in Nomenclature

The nomenclature of substituted thiophenes can present a significant challenge, leading to ambiguity and the potential for misidentification of specific isomers. The title compound of this guide, "this compound," is a prime example of this complexity. A survey of chemical databases and literature reveals that this name is often used interchangeably or incorrectly for several distinct isomers. This guide aims to clarify this confusion by focusing on the most probable intended compound based on systematic naming conventions, while also providing a comparative overview of other commercially available and scientifically relevant isomers. The primary focus of this in-depth analysis will be on Ethyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 98593-58-9) , due to the logical assignment of substituent positions on the thiophene ring. We will also discuss other key isomers to provide a comprehensive resource for researchers.

Part 1: Core Identifiers and Physicochemical Properties

A clear identification of the target molecule is paramount for any scientific endeavor. This section provides the key identifiers and a summary of the physicochemical properties of Ethyl 3-amino-5-methylthiophene-2-carboxylate and its common isomers.

Primary Compound: Ethyl 3-amino-5-methylthiophene-2-carboxylate

| Identifier | Value |

| CAS Number | 98593-58-9[1][2][3][4][5] |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol [1] |

| IUPAC Name | Ethyl 3-amino-5-methylthiophene-2-carboxylate |

| Smiles | CCOC(=O)c1c(N)cc(C)s1 |

| InChI Key | Not readily available |

Comparative Overview of Related Isomers

To aid in the differentiation of the primary compound from its isomers, the following table summarizes their key identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-amino-5-methylthiophene-3-carboxylate | 4815-32-1[6][7][8][9] | C₈H₁₁NO₂S | 185.24[7] |

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 23903-46-0[10][11][12][13][14] | C₉H₁₀N₂O₂S | 210.25[10] |

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 4815-30-9[15][16][17][18][19] | C₁₁H₁₅NO₄S | 257.31[15][16] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of aminothiophenes is a cornerstone of heterocyclic chemistry, with the Gewald reaction being a particularly prominent and versatile method.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. The general scheme involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound. This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.

Sources

- 1. 98593-58-9|Ethyl 3-amino-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. ethyl 3-aMino-5-Methylthiophene-2-carboxylate CAS#: 98593-58-9 [m.chemicalbook.com]

- 3. 98593-58-9 CAS Manufactory [m.chemicalbook.com]

- 4. 98593-58-9|ethyl 3-amino-5-methylthiophene-2-carboxylate|ethyl 3-amino-5-methylthiophene-2-carboxylate|-范德生物科技公司 [bio-fount.com]

- 5. CAS 98593-58-9: etil 3-amino-5-metiltiofeno-2-carboxilato [cymitquimica.com]

- 6. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | TCI AMERICA [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. 4815-32-1|Ethyl 2-amino-5-methylthiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. 23903-46-0|Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 12. calpaclab.com [calpaclab.com]

- 13. CAS#:23903-46-0 | Ethyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | Chemsrc [chemsrc.com]

- 14. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 16. 4815-30-9 | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate - Alachem Co., Ltd. [alachem.co.jp]

- 17. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate [cymitquimica.com]

- 18. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate | 4815-30-9 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Solubility Profile of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Foreword: Understanding the 'Why' Behind Solubility

In the realm of drug discovery and materials science, the journey of a molecule from a laboratory curiosity to a transformative product is paved with critical physicochemical data. Among these, solubility stands as a gatekeeper. An otherwise potent active pharmaceutical ingredient (API) or a promising organic electronic material can be rendered ineffective if it cannot be adequately dissolved and delivered to its target. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that a deep, mechanistic comprehension of a compound's solubility is not just academic—it is fundamental to innovation.

Herein, we delve into the solubility profile of Ethyl 5-amino-3-methylthiophene-2-carboxylate, a thiophene derivative of significant interest. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, this guide will equip you with the foundational principles, qualitative insights derived from analogous structures, and most importantly, robust, field-proven experimental protocols to determine its solubility in your own laboratory setting. As your virtual Senior Application Scientist, I will not only provide the 'how' but also the critical 'why' behind each step, ensuring a scientifically rigorous and practically applicable understanding.

Theoretical Framework: The Principles Governing Solubility

At its core, solubility is a thermodynamic equilibrium. The extent to which a solute dissolves in a solvent is a delicate balance of intermolecular forces. The adage "like dissolves like" serves as a foundational, albeit simplified, starting point.[1][2][3] To truly predict and manipulate the solubility of a molecule like this compound, we must consider its structural nuances.

Molecular Structure of this compound:

-

Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. This core is generally nonpolar and contributes to solubility in organic solvents.[4][5][6]

-

Amino Group (-NH2): A polar functional group capable of acting as a hydrogen bond donor. This group can enhance solubility in polar protic solvents.

-

Ethyl Ester Group (-COOCH2CH3): This group introduces polarity and potential for hydrogen bond acceptance at the oxygen atoms, while the ethyl chain adds some nonpolar character.

-

Methyl Group (-CH3): A nonpolar, lipophilic group.

The interplay of these functional groups results in a molecule with moderate polarity. It possesses both hydrogen bond donors and acceptors, alongside a nonpolar aromatic core. This structure suggests a nuanced solubility profile, with a preference for polar aprotic and some polar protic organic solvents, and limited solubility in water.

Predicted Solubility Profile

Based on the structural analysis and data from analogous thiophene derivatives, we can establish a well-informed qualitative solubility profile for this compound. Thiophene itself is soluble in many organic solvents like ether and alcohol but insoluble in water.[5][6] A closely related compound, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, is reported to be soluble in ethanol, dimethylformamide (DMF), and dichloromethane, while also being insoluble in water.[7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water; Likely Soluble in Alcohols | The nonpolar thiophene ring and methyl group likely dominate over the polar amino and ester groups in an aqueous environment. Alcohols can interact with both polar and nonpolar regions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can effectively solvate the polar functional groups of the molecule without the competing hydrogen bonding network of water. |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The presence of the polar amino and ester functional groups will likely hinder solubility in highly nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble | DCM is a versatile solvent capable of dissolving moderately polar organic compounds. |

Experimental Determination of Solubility: A Validating Protocol

Theoretical predictions are invaluable, but empirical data is the gold standard. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the highly reliable shake-flask method.[8][9][10][11] This method is considered the benchmark for measuring thermodynamic equilibrium solubility.[10]

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Dichloromethane, Toluene)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of a Supersaturated Solution:

-

Weigh an excess amount of this compound into a scintillation vial. The key here is "excess" – you must have undissolved solid present at the end of the equilibration period to ensure saturation. A good starting point is to add approximately 10 mg of the compound to 1 mL of the solvent.

-

Causality: Adding an excess of the solid ensures that the solvent becomes fully saturated and that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[1]

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[9]

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

-

Causality: This step is crucial to separate the saturated supernatant from the excess solid without disturbing the equilibrium.

-

-

Sample Collection and Filtration:

-

Carefully draw the supernatant into a syringe, being cautious not to disturb the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial.

-

Causality: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of the solubility. The choice of filter material is critical to prevent absorption of the solute onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Causality: HPLC provides a sensitive and accurate method for determining the concentration of the dissolved compound.[1] A calibration curve generated from standards of known concentrations is essential for accurate quantification.

-

Alternative High-Throughput Method: Nephelometry

For early-stage drug discovery where rapid, qualitative or semi-quantitative solubility screening is required, laser nephelometry is a powerful tool.[12][13][14] This technique measures the light scattered by undissolved particles in a solution.[12][14] A higher degree of light scattering indicates lower solubility. This method is particularly useful for assessing kinetic solubility from a DMSO stock solution.[8][15]

Visualization of Experimental Workflow

To provide a clear overview of the shake-flask methodology, the following workflow diagram has been generated using Graphviz.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. When handling this compound and related compounds, it is essential to consult the Safety Data Sheet (SDS). For similar thiophene derivatives, the following hazards are noted:

Recommended Precautions:

-

Handle in a well-ventilated area or a fume hood.[16][17][18]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]

-

Avoid inhalation of dust and direct contact with skin and eyes.[16]

Always consult the specific SDS for the compound you are using and follow all institutional safety guidelines.

Conclusion

While a definitive, published quantitative solubility profile for this compound remains to be broadly established, this guide provides a comprehensive framework for any researcher to confidently approach this critical characterization. By understanding the underlying principles of solubility, leveraging qualitative predictions from analogous structures, and meticulously executing the provided experimental protocols, you are now equipped to generate the precise, reliable data necessary to advance your research and development endeavors. The methodologies outlined herein are robust, grounded in established scientific principles, and designed to yield data of the highest integrity.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution . Rheolution Inc. [Link]

-

High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed . National Center for Biotechnology Information. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry . BMG LABTECH. [Link]

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 . PubChem, National Center for Biotechnology Information. [Link]

-

Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository . Joint Research Centre, European Commission. [Link]

-

Thiophene | Solubility of Things . Solubility of Things. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . National Institutes of Health. [Link]

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate - ChemBK . ChemBK. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov . Regulations.gov. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube . YouTube. [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica . Scholars Research Library. [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate . ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . De Anza College. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences . Pharmaceutical Sciences. [Link]

-

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Iraq. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . Asian Journal of Chemistry. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. [Link]

-

Solubility of Organic Compounds . University of Toronto. [Link]

-

Properties of Thiophene Derivatives and Solubility - ResearchGate . ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chembk.com [chembk.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. rheolution.com [rheolution.com]

- 13. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. enamine.net [enamine.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Chemical Safety and Hazard Profile of Ethyl 5-amino-3-methylthiophene-2-carboxylate

This document provides a comprehensive analysis of the potential hazards and recommended safety protocols for Ethyl 5-amino-3-methylthiophene-2-carboxylate. As specific toxicological and safety data for this exact compound are not extensively published, this guide employs a hazard assessment by analogy. By examining the known risks of structurally similar aminothiophene derivatives and the inherent reactivity of its constituent functional groups, we can construct a robust and conservative safety framework for researchers, scientists, and drug development professionals.

Compound Identification and Data Context

This compound is a substituted thiophene, a class of heterocyclic compounds frequently used as building blocks in medicinal chemistry and materials science. Its structure contains several key features that inform its potential reactivity and biological activity: a thiophene ring, a primary aromatic amine, and an ethyl ester.

A thorough review of publicly available safety literature reveals a gap in specific data for this molecule. Therefore, this guide synthesizes information from Safety Data Sheets (SDS) of closely related analogues to establish a presumed hazard profile and formulate precautionary measures. This approach is a standard and necessary practice in chemical safety for handling novel or sparsely documented research chemicals.

Caption: Chemical Structure of the Target Compound.

Hazard Assessment via Structural Analogues

The primary hazards associated with aminothiophene derivatives, as documented in various Safety Data Sheets, include irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested or absorbed through the skin. The GHS (Globally Harmonized System) classifications for several close structural analogues are summarized below. This data forms the basis of our recommended handling protocols.

| Hazard Statement Code | Description | Common in Analogues? |

| H302 | Harmful if swallowed | Yes |

| H312 | Harmful in contact with skin | Yes |

| H315 | Causes skin irritation | Yes |

| H319 | Causes serious eye irritation | Yes |

| H332 | Harmful if inhaled | Yes |

| H335 | May cause respiratory irritation | Yes |

This table is a synthesis of hazard statements found for compounds like Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and Methyl 3-amino-5-methylthiophene-2-carboxylate.[1][2][3][4]

Based on this composite data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant irritation and acute toxicity via oral, dermal, and inhalation routes. The signal word "Warning" is appropriate for labeling containers of this chemical.[1][2]

Recommended Safety Protocols and Engineering Controls

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and strict handling procedures, is essential. The causality behind these recommendations is to prevent exposure pathways based on the predicted hazards of irritation and acute toxicity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid (powder) or volatile solution form, is a certified chemical fume hood.

-

Rationale: A fume hood is critical to mitigate the risk of inhaling airborne particles or vapors, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) warnings derived from analogue data.[5][6] It ensures that any dust or aerosol is contained and exhausted away from the operator's breathing zone.

-

Validation: The fume hood's performance must be validated regularly (typically annually) to ensure it maintains the required face velocity (usually 80-120 feet per minute). This empirical check ensures the control is effective.

Personal Protective Equipment (PPE): Essential Barrier Protection

A standard PPE ensemble for handling this chemical should be considered mandatory.

Caption: Standard PPE for handling aminothiophene derivatives.

-

Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to government standards like NIOSH (US) or EN 166 (EU).[4] A face shield should be worn over goggles when there is a significant risk of splashing.[4]

-

Skin Protection: A flame-retardant lab coat and disposable nitrile gloves are required.[5] Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) warnings from analogues, glove integrity is paramount. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination. For extended operations, consider double-gloving.

-

Respiratory Protection: Under normal laboratory conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls are inadequate or during a large-scale cleanup, a respirator with a particulate filter may be necessary.[2]

Experimental Workflow: Safe Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine lab work.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the chemical. This minimizes arm movement in and out of the hood, which can disrupt airflow.

-

Dispensing: Handle the solid compound carefully to avoid generating dust. Use a micro-spatula for transfers. If making a solution, add the solid to the solvent slowly.

-

Reaction Setup: Keep all containers capped when not in active use. Any reactions involving this compound should be performed within the fume hood.

-

Post-Handling: Tightly seal the primary container of this compound. Decontaminate all surfaces within the fume hood.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated chemical waste. Remove lab coat and goggles last. Wash hands thoroughly with soap and water.[5]

Storage and Stability

-

Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Keep it segregated from incompatible materials.

-

Incompatibilities: Based on the general reactivity of aminothiophenes, avoid strong oxidizing agents, strong acids, strong bases, and acid chlorides.[5][6] Reactions with these substances could lead to vigorous, exothermic events or the release of toxic fumes.

-

Stability: The compound is expected to be stable under normal storage conditions.[2][5] Hazardous polymerization is not expected to occur.[2][5]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. The following decision tree outlines the necessary actions, which serve as a self-validating system by prioritizing immediate life safety and containment.

Caption: Decision tree for emergency response procedures.

First-Aid Measures

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][5] If the person feels unwell, call a poison center or doctor.[5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting.[2][6] Get medical attention if symptoms occur.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described in Section 3.2.[2] Avoid dust formation.

-

Containment and Cleanup: For small spills, sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid letting the chemical enter drains. For large spills, evacuate the area and cleanup should only be performed by trained personnel.

Disposal Considerations

Waste material should be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to be released into the environment.[2]

Conclusion and Disclaimer

This guide provides a framework for the safe handling of this compound based on a conservative assessment of data from structural analogues. The lack of specific toxicological data for this compound necessitates a cautious approach. The protocols described herein are designed to provide a robust system of protection for laboratory personnel. It is the responsibility of the user to conduct a final risk assessment before use. This information is believed to be accurate but is not all-inclusive and should be used only as a guide.

References

-

Title: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 Source: PubChem URL: [Link]

-

Title: SAFETY DATA SHEET - Fisher Scientific (for Methyl 3-amino-5-methylthiophene-2-carboxylate) Source: Fisher Scientific URL: [Link]

-

Title: Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S Source: PubChem URL: [Link]

Sources

- 1. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.nl [fishersci.nl]

- 3. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S | CID 611221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

A Researcher's Guide to Procuring Ethyl 5-amino-3-methylthiophene-2-carboxylate: Navigating a Scarce Landscape

For researchers, scientists, and drug development professionals, securing a consistent supply of high-purity chemical intermediates is the bedrock of successful research. Thiophene derivatives, in particular, are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. This guide provides an in-depth technical overview of the commercial availability and procurement of a specific, and notably scarce, building block: Ethyl 5-amino-3-methylthiophene-2-carboxylate .

This document moves beyond a simple supplier list to offer a strategic framework for sourcing non-catalog chemical reagents. We will delve into the critical aspects of chemical identity, the challenges of isomeric ambiguity, strategies for engaging custom synthesis providers, and the essential protocols for in-house quality verification.

Chemical Identity and the Challenge of Isomerism

Precise identification is paramount in chemical sourcing. The requested compound, this compound, possesses a unique substitution pattern that dictates its reactivity and suitability for specific synthetic pathways.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO₂S

-

Molecular Weight: 185.24 g/mol

A significant challenge in sourcing this compound is its frequent confusion with more commercially prevalent isomers. It is critical to distinguish it from:

-

Ethyl 2-amino-5-methylthiophene-3-carboxylate (CAS 4815-32-1): The positions of the amino and carboxylate groups are swapped. This is the most common and readily available isomer from major chemical suppliers.[1][2][3]

-

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9): This related compound features a second carboxylate group at the 4-position.[4]

-

Ethyl 3-amino-5-methylthiophene-2-carboxylate (CAS 98593-58-9): Another distinct positional isomer.[5]

The scarcity of the specific 5-amino-3-methyl isomer in commercial catalogs suggests it is not a stock item for most major suppliers. Therefore, a standard procurement process is unlikely to be successful. Researchers must pivot their strategy from "buying" to "sourcing" via custom synthesis.

The Commercial Landscape: A Focus on Custom Synthesis

Standard searches for this compound with typical chemical vendors will likely yield no results or redirect to the more common isomers mentioned above. The path to obtaining this molecule lies with Contract Research Organizations (CROs) and companies specializing in custom synthesis.

Table 1: Representative Custom Synthesis and Specialty Chemical Providers

| Supplier Type | Company Examples | Service Focus | Key Considerations for Engagement |

| Custom Synthesis Specialists | - Pharmaffiliates- Matrix Scientific[6]- Oakwood Chemical | Synthesis of non-catalog compounds, reference standards, and intermediates. | Provide a clear synthesis route or key precursors. Specify required purity, quantity, and analytical documentation (CoA, NMR, HPLC). |

| Advanced Intermediate Manufacturers | - BLD Pharm- TCI Chemicals[3] | Large catalogs with some custom synthesis capabilities. | Check if they offer custom synthesis as a service, even if the compound is not listed. Leverage their expertise in related chemistries. |

| Chemical Marketplaces | - ChemicalBook- PubChem | Aggregators that list potential, but not always stocked, compounds. | Use to identify smaller, specialized manufacturers who may undertake custom projects. Verify supplier credentials independently. |

A Framework for Supplier Qualification and Project Initiation

Engaging a custom synthesis partner requires a structured approach to ensure the final product meets the rigorous standards of research and drug development. The following workflow provides a self-validating system for procurement.

Caption: Workflow for procuring a custom-synthesized chemical intermediate.

The causality behind this workflow is rooted in risk mitigation. Defining specifications upfront (A) prevents ambiguity. Vetting multiple CROs (B, C) ensures competitive pricing and technical alignment. Requesting in-process data (E) allows for course correction before the project is complete. Finally, independent in-house verification (G) is the ultimate confirmation of quality and the most critical step for ensuring experimental reproducibility.

Protocol: Incoming Quality Control Verification

Trustworthiness in chemical sourcing is achieved through verification. Do not rely solely on the supplier's Certificate of Analysis (CoA). An independent confirmation of structure and purity is essential.

Objective: To confirm the identity and determine the purity of a custom-synthesized batch of this compound.

Methodologies:

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Rationale: To confirm the chemical structure by identifying the specific protons and their electronic environments. The substitution pattern of this isomer will yield a unique spectral fingerprint.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard with a known chemical shift if quantitative analysis (qNMR) is desired.

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

A singlet for the methyl group (CH ₃) on the thiophene ring.

-

A singlet for the proton on the thiophene ring (aromatic CH ).

-

A broad singlet for the amino group protons (NH ₂).

-

A quartet and a triplet characteristic of the ethyl ester group (OCH ₂CH₃ and OCH₂CH ₃).

-

-

Analysis: Compare the observed chemical shifts, integration values, and coupling patterns to the expected structure. The absence of signals corresponding to other isomers is critical.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: To determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.

-

Develop an appropriate HPLC method. A reverse-phase C18 column is a common starting point.

-

The mobile phase will likely be a gradient of water and an organic solvent (e.g., acetonitrile), both potentially containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (a preliminary UV scan is recommended).

-

Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is a common requirement for drug discovery applications.

-

-

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this exact isomer is unavailable, data from closely related aminothiophene compounds provide authoritative guidance.[7]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents, which are a common incompatibility for amino-functionalized compounds.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

By following this comprehensive guide, researchers can confidently navigate the challenges of sourcing rare chemical intermediates like this compound, ensuring their research is built upon a foundation of verified, high-quality starting materials.

References

-

ChemBK. (2024, April 9). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

- Singh, S. P., Verma, N. K., Rai, P. K., & Tripathi, A. K. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

-

ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. Retrieved from [Link]

- Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.

- Asiri, A. M., et al. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. Retrieved from [Link]

-

Bio-Techne. (n.d.). Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate - Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95% | Fisher Scientific [fishersci.ca]

- 3. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | TCI AMERICA [tcichemicals.com]

- 4. usbio.net [usbio.net]

- 5. ethyl 3-aMino-5-Methylthiophene-2-carboxylate | 98593-58-9 [amp.chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a pivotal heterocyclic building block, widely employed in the fields of medicinal chemistry and drug development. As a substituted 2-aminothiophene, its intrinsic structural features offer a versatile scaffold for the synthesis of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of its core characteristics, including detailed physicochemical and spectroscopic profiles. We delve into the robust and efficient synthesis via the Gewald reaction, explaining the mechanistic causality behind this powerful multi-component condensation. Furthermore, this whitepaper explores the compound's chemical reactivity and highlights its strategic application in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, a class of molecules at the forefront of modern oncology research. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

In the landscape of heterocyclic chemistry, thiophene derivatives represent a cornerstone for the development of novel therapeutics, agrochemicals, and functional materials.[1] Their structural resemblance to benzene rings, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged scaffolds in medicinal chemistry. Among these, 2-aminothiophenes are particularly valuable intermediates due to the presence of multiple reactive functional groups, enabling diverse and complex molecular architectures.[2]

This compound, and its more stable and handleable hydrochloride salt, is a prime example of such a versatile building block. Its structure is pre-organized with an amino group and an ester moiety, which are ideal handles for constructing more complex heterocyclic systems. Notably, this scaffold is a key precursor for thieno[2,3-d]pyrimidines, which are recognized bioisosteres of purines.[3] This bioisosterism is critical for designing molecules that can interact with the ATP-binding sites of protein kinases, making this scaffold a cornerstone in the development of targeted kinase inhibitors for diseases like cancer.[3][4] This guide will elucidate the essential technical details required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The hydrochloride salt of the title compound offers improved stability and handling properties compared to the free base. Below are the key identifiers and representative spectroscopic data.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| Parent Base CAS No. | 4815-32-1 (for Ethyl 2-amino-5-methylthiophene-3-carboxylate, an isomer) | [5] |

| Molecular Formula | C₈H₁₂ClNO₂S | Derived |

| Molecular Weight | 221.70 g/mol | Derived |

| Parent Base Formula | C₈H₁₁NO₂S | [5][6] |

| Parent Base MW | 185.24 g/mol | [5] |

| Appearance | Typically a white to off-white or pale yellow crystalline powder.[5] | [5] |

| Solubility | Slightly soluble in water; soluble in alcohols like ethanol and methanol. | [7] |

| Melting Point | 47 - 51 °C (for a related isomer free base).[5] The salt form will have a different, typically higher, melting point. | [5] |

Spectroscopic Data (Representative for Parent Amine)

The following data are representative of the free amine, this compound. The formation of the hydrochloride salt would primarily manifest in the ¹H NMR spectrum as a downfield shift and potential broadening of the amine protons (now -NH₃⁺) and possible shifts in adjacent protons.

| Spectrum | Characteristic Peaks |

| ¹H NMR | δ (ppm): ~6.1 (s, 1H, thiophene-H), ~5.8 (br s, 2H, -NH₂), 4.2-4.3 (q, 2H, -OCH₂CH₃), ~2.3 (s, 3H, thiophene-CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃).[8] |

| ¹³C NMR | δ (ppm): ~166 (C=O, ester), ~164 (C-NH₂), ~137 (C-CH₃), ~107 (C-COOEt), ~103 (CH, thiophene), ~60 (-OCH₂), ~18 (thiophene-CH₃), ~14 (-CH₃, ethyl).[8] |

| IR | ν (cm⁻¹): 3450-3300 (N-H stretch), ~1670 (C=O stretch, ester), ~1590 (N-H bend).[1][9] |

Synthesis and Mechanism

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The most convergent and established method for preparing 2-aminothiophenes is the Gewald reaction.[2][9] This is a multi-component condensation that exemplifies efficiency in synthetic chemistry.

Causality of Choice : The Gewald reaction is favored for several reasons:

-

Atom Economy : It combines three simple starting materials (a ketone, an activated nitrile, and elemental sulfur) in a single pot.

-

Versatility : It allows for the introduction of diverse substituents on the thiophene ring by simply changing the ketone and nitrile starting materials.

-

Simplicity : The reaction is often catalyzed by a simple amine base (e.g., morpholine or diethylamine) and proceeds under mild conditions.[1][2]

The general workflow involves the condensation of the ketone and nitrile, followed by the addition of sulfur and subsequent cyclization.

Caption: General workflow for the synthesis of the target compound via the Gewald reaction.

Detailed Experimental Protocol: Synthesis of the Parent Amine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add absolute ethanol (50 mL).

-

Catalyst and Sulfur : Add morpholine (5 mL, ~0.057 mol) and elemental sulfur (1.6 g, 0.05 mol) to the ethanol and stir.

-

Reactant Addition : In the dropping funnel, prepare a mixture of ethyl cyanoacetate (5.65 g, 0.05 mol) and acetone (3.2 g, 0.055 mol).

-

Reaction : Add the acetone/cyanoacetate mixture dropwise to the stirred ethanol solution over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at approximately 45-50°C with a water bath.

-

Stirring : After the addition is complete, continue stirring the reaction mixture at 45°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Allow the mixture to cool to room temperature, then cool further in an ice bath. The product will often precipitate.

-

Isolation : Filter the precipitate, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.

-

Purification : The crude product can be recrystallized from ethanol to yield the pure this compound as a crystalline solid.[1]

Conversion to the Hydrochloride Salt

-

Dissolve the purified parent amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the salt by filtration, wash with a small amount of the anhydrous solvent, and dry thoroughly under vacuum.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its two primary reactive sites: the nucleophilic amino group at the C5 position and the electrophilic ester at the C2 position.

Caption: Key reactive sites and potential derivatization pathways.

Core Application: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The most significant application of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines, which are potent kinase inhibitors.[3] Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[4]

Causality of Application : The thieno[2,3-d]pyrimidine core acts as a "hinge-binding" motif, mimicking the adenine portion of ATP. This allows it to sit in the ATP-binding pocket of a kinase, preventing the enzyme from performing its cell-signaling function. The substituents introduced from the initial thiophene allow for fine-tuning of selectivity and potency against specific kinases like FLT3, EGFR, and VEGFR-2.[3][4]

Protocol: Synthesis of a 4-Chlorothieno[2,3-d]pyrimidine Intermediate

-

Formamide Condensation : Place this compound (1 equiv.) in a flask with a significant excess of formamide (e.g., 10-15 equiv.).

-

Cyclization : Heat the mixture to a high temperature (e.g., 150-180°C) for several hours. This reaction condenses the amino group with formamide to form the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4-one intermediate.

-

Chlorination (Vilsmeier-Haack type conditions) : Cool the reaction mixture. Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction : Gently reflux the mixture for 2-4 hours. This step converts the hydroxyl group of the pyrimidinone into a chloride, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Work-up : After cooling, the reaction mixture is quenched by pouring it carefully onto crushed ice. The resulting precipitate is the 4-chloro-thieno[2,3-d]pyrimidine product.

-

Purification : The crude product is filtered, washed with water, and can be purified by recrystallization or column chromatography. This chlorinated intermediate is now ready for coupling with various amines to build a library of potential kinase inhibitors.

Handling, Safety, and Stability

Working with any chemical requires adherence to strict safety protocols. The information below is summarized from safety data sheets of structurally similar compounds.

-

Hazard Identification : This class of compounds is generally considered hazardous. Key warnings include:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

-

Nitrile gloves.

-

Safety glasses or goggles.[12]

-

A lab coat.

-

-

Handling :

-

Storage and Stability :

Conclusion and Future Outlook

This compound hydrochloride is more than just a chemical intermediate; it is a gateway to a vast chemical space of high-value, biologically active molecules. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, solidifies its importance in modern drug discovery. The proven success of its derivatives as kinase inhibitors underscores its value. Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics with improved selectivity and efficacy against a range of diseases, from cancer to inflammatory disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to innovate in this exciting field.

References

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877. PubChem, National Center for Biotechnology Information. [Link]

-

This compound hydrochloride. PubChemLite. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - Fisher Scientific. Fisher Scientific. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

CAS No: 2758907-87-6 | Product Name: Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Pharmaffiliates. [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Pharmaceutical and Biological Sciences. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. MDPI. [Link]

-

Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. National Institutes of Health (NIH). [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - this compound hydrochloride (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

- 7. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S | CID 611221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

The Functional Core of a Privileged Scaffold: A Technical Guide to the Reactivity of the Aminothiophene Amino Group

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiophene motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] This guide provides an in-depth exploration of the fundamental reactivity of the amino group appended to the thiophene ring. We will dissect the electronic interplay between the nitrogen lone pair and the sulfur-containing aromatic system, which governs the regioselectivity and reactivity of this versatile functional group. This analysis will extend to key transformations including N-acylation, N-sulfonylation, N-alkylation, diazotization, and its influence on electrophilic substitution of the thiophene ring. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists aiming to leverage the unique properties of aminothiophenes in molecular design and synthesis.

Introduction: The Significance of the Aminothiophene Moiety

Substituted 2-aminothiophenes are critical intermediates in the synthesis of a variety of dyes, agrochemicals, and pharmacologically active compounds.[4] Their structural resemblance to a phenyl group (bioisosterism) allows them to fit into biological targets, while the presence of the amino group provides a versatile handle for synthetic modification.[1] Many blockbuster drugs and clinical candidates, such as the antipsychotic olanzapine and the anti-inflammatory drug tinoridine, feature the 2-aminothiophene core, underscoring its importance in drug discovery.[4] The reactivity of the amino group is central to building molecular complexity from this scaffold.

The most common and convergent synthesis of this class of compounds is the Gewald three-component reaction, which combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] This reaction's efficiency has made a wide range of substituted 2-aminothiophenes readily accessible for further functionalization.[6]

Electronic Properties and Their Influence on Reactivity

The reactivity of the amino group on a thiophene ring is intrinsically linked to the electronic nature of the heterocyclic system. Thiophene itself is an electron-rich aromatic heterocycle.[7] The introduction of an amino group, a powerful electron-donating group, further enhances the electron density of the ring through resonance.

The nitrogen lone pair can delocalize into the thiophene π-system. This delocalization has two major consequences:

-

Reduced Nucleophilicity of Nitrogen: The delocalization of the nitrogen's lone pair into the aromatic ring reduces its availability to act as a nucleophile compared to a typical alkyl or aryl amine. This effect can make certain reactions, like N-alkylation, notoriously difficult under mild conditions.[8]

-

Activation of the Thiophene Ring: The increased electron density makes the thiophene ring highly susceptible to electrophilic attack. The amino group is a potent activating group and directs incoming electrophiles primarily to the ortho and para positions (C3 and C5).[9]

Caption: Resonance delocalization in 2-aminothiophene.

Key Transformations of the Amino Group

The synthetic utility of aminothiophenes is realized through a variety of chemical transformations at the amino group.

N-Acylation and N-Sulfonylation

Acylation and sulfonylation are robust and highly reliable reactions for functionalizing the amino group of aminothiophenes. These reactions typically proceed readily due to the high reactivity of acylating and sulfonylating agents.

-

N-Acylation: This is commonly achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. The resulting amides are important intermediates; for instance, they can be used to synthesize fused heterocyclic systems like thienopyrimidines.[10]

-

N-Sulfonylation: Sulfonyl chlorides react with aminothiophenes in a similar fashion to yield sulfonamides. This functional group is prevalent in medicinal chemistry, and 3-arylsulfonyl-2-acetamidothiophenes have shown considerable activity against viruses like human cytomegalovirus (CMV).[11]

These reactions are often used as a protecting strategy for the amino group, moderating its activating effect on the ring and preventing unwanted side reactions during subsequent electrophilic substitutions.

N-Alkylation

Direct N-alkylation of 2-aminothiophenes can be challenging.[8] The reduced nucleophilicity of the amino group often necessitates harsh reaction conditions, which can lead to side reactions or decomposition. However, a successful methodology utilizes a two-step approach where the aminothiophene is first acylated or converted to a carbamate. The resulting N-acyl or N-carbamoyl aminothiophene can then be alkylated under milder conditions using a base like cesium carbonate in DMF.[8]

Diazotization and Sandmeyer-Type Reactions

The conversion of the primary amino group to a diazonium salt is a gateway to a vast array of functional groups. This transformation, known as diazotization, is typically performed by treating the aminothiophene with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12][13]

The resulting thiophenediazonium salt is often unstable and is used immediately in subsequent reactions.[12] One of the most powerful applications of diazonium salts is the Sandmeyer reaction , which uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.[14][15][16] This provides a synthetic route to substitution patterns that are not accessible through direct electrophilic aromatic substitution.[15]

It's important to note that diazotization of aminothiophenes with an unsubstituted 5-position can be problematic, sometimes leading to unwanted dimerization. This can be circumvented by blocking the 5-position with a group like a nitro group before diazotization.[17]

Caption: General workflow for Sandmeyer reactions on aminothiophenes.

Influence on Electrophilic Substitution of the Thiophene Ring

The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (SEAr).[9] In 2-aminothiophene, this means that electrophiles will preferentially attack the C5 (para) and C3 (ortho) positions. The C5 position is generally favored due to reduced steric hindrance.

Common electrophilic substitution reactions include:

-

Halogenation: Introduction of bromine or chlorine.

-

Nitration: Introduction of a nitro group.[18]

-

Sulfonation: Introduction of a sulfonic acid group.[19]

-

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.[7]

To control the regioselectivity and prevent over-reaction (e.g., polyhalogenation), the reactivity of the amino group is often tempered by converting it to an amide (e.g., an acetamide) prior to performing the electrophilic substitution. The amide group is still an ortho, para-director but is less activating than the free amino group. The protecting group can then be removed by hydrolysis to regenerate the amine.

Experimental Protocols

Boc Protection of 2-Aminothiophene

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to many reaction conditions but can be easily removed with acid.[20] Protecting the amino group allows for subsequent reactions that might be incompatible with a free primary amine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminothiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, tert-butyl (thien-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization.[21]

Diazotization of an Aminothiophene and Subsequent Iodination

Rationale: This protocol demonstrates the conversion of the amino group to an iodide via a diazonium salt intermediate. This is a Sandmeyer-type reaction that does not require a copper catalyst.[15]

Step-by-Step Methodology:

-

Amine Dissolution: Suspend the starting aminothiophene (1.0 eq) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The temperature must be strictly maintained below 5 °C.[12] A positive test for nitrous acid using starch-iodide paper should be maintained.[22]

-

Iodide Addition: Once diazotization is complete, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Add this KI solution slowly to the cold diazonium salt solution.

-

Decomposition: Nitrogen gas evolution should be observed.[23] After the addition is complete, allow the mixture to warm slowly to room temperature and then gently heat (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude iodo-thiophene product can then be purified by column chromatography.

Conclusion

The amino group on the thiophene ring is a functionally rich and synthetically versatile handle. Its electronic properties, characterized by a balance of reduced nucleophilicity and potent ring activation, dictate its reactivity. A thorough understanding of its behavior in fundamental reactions such as acylation, sulfonylation, challenging alkylations, and powerful diazotizations is essential for any scientist working in drug discovery or materials science. By mastering the manipulation of this functional group, researchers can efficiently construct complex molecular architectures and unlock the full potential of the privileged aminothiophene scaffold.

References

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24853-24887. [Link]

-

New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). Tetrahedron Letters, 52(28), 3621-3623. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2015). International Journal of Pharmacy and Biological Sciences, 5(2), 227-234. [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Synlett, 2010(9), 1351-1354. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 372-378. [Link]

-

Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. [Link]

-

Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds, 12(10), 1077-1095. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. [Link]

-

2‐Aminothiophenes by Gewald reaction. (n.d.). ResearchGate. [Link]

-

Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. (2014). Organic & Biomolecular Chemistry, 12(42), 8473-8479. [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2002). Journal of Medicinal Chemistry, 45(22), 4847-4858. [Link]

-

Sandmeyer reaction. (n.d.). Grokipedia. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(4), 1357-1386. [Link]

-

Dual protection of amino functions involving Boc. (2015). RSC Advances, 5(20), 15463-15495. [Link]

-

ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (2010). ResearchGate. [Link]

-

Electrophilic substitution on thiophene. (n.d.). Química Orgánica. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. (n.d.). ResearchGate. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2022). Nanomaterials, 12(15), 2661. [Link]

-

-

DIAZOTISATION AND COUPLING. (n.d.). Pharm D Guru. [Link]

-

-

4-Aminothiophene-2-sulfonic acid. (n.d.). PubChem. [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry, 89(14), 9931-9941. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2016). ResearchGate. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 140, 568-580. [Link]

-

Oxidative β-C–H sulfonylation of cyclic amines. (2018). Chemical Science, 9(12), 3166-3170. [Link]

-

Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. (2025). RSC Advances, 15(26), 18051-18057. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology, 27(8), 1326-1339. [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). ResearchGate. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. arkat-usa.org [arkat-usa.org]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmdguru.com [pharmdguru.com]

- 13. byjus.com [byjus.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. grokipedia.com [grokipedia.com]

- 17. researchgate.net [researchgate.net]

- 18. Electrophilic substitution on thiophene [quimicaorganica.org]

- 19. 4-Aminothiophene-2-sulfonic acid | C4H5NO3S2 | CID 57107589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

- 21. 56267-50-6 Cas No. | 2-Aminothiophene, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Application Note: A Detailed Protocol for the Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Introduction

The Gewald three-component reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot multicomponent reaction combines a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds and functional materials.[3]

This document provides a detailed, field-tested protocol for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate , a representative product of the Gewald reaction. The protocol is designed for researchers, chemists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind key procedural choices.

A Note on Nomenclature: The requested topic specified "Ethyl 5-amino-3-methylthiophene-2-carboxylate." However, the fundamental mechanism of the Gewald reaction invariably places the amino group at the C2 position, adjacent to the sulfur heteroatom. The requested "5-amino" substitution pattern is not a direct product of this reaction. Therefore, this guide details the synthesis of a closely related and structurally confirmed isomer, Ethyl 2-amino-4-methylthiophene-3-carboxylate , which is reliably produced from acetone and ethyl cyanoacetate.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via a cascade of reactions, beginning with a base-catalyzed Knoevenagel condensation, followed by sulfur addition and ring closure.

Overall Reaction:

Figure 1. Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Reaction Mechanism:

The mechanism of the Gewald reaction is a well-studied process that proceeds in three principal stages.[5][6]

-

Knoevenagel Condensation: The reaction is initiated by a base (e.g., diethylamine) catalyzing the condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate).[7] This step forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition (Thiolation): The conjugate base of the intermediate attacks the elemental sulfur (S₈ ring), leading to the formation of a sulfurated intermediate. The exact nature of this step can be complex, potentially involving polysulfide species.[5]

-

Cyclization and Tautomerization: The terminal sulfur atom performs an intramolecular nucleophilic attack on the nitrile carbon, closing the five-membered ring. A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene product, which is the thermodynamic driving force for the reaction.[6]

Caption: The three core stages of the Gewald reaction mechanism.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Acetone (ACS grade, ≥99.5%) | Round-bottom flask (100 mL) |

| Ethyl cyanoacetate (≥98%) | Magnetic stirrer and stir bar |

| Sulfur (powder, 99.5%) | Reflux condenser |

| Diethylamine (≥99.5%) | Heating mantle or oil bath with controller |

| Absolute Ethanol (200 proof) | Dropping funnel or syringe pump (optional) |

| Ethyl Acetate (ACS grade) | Thermometer |

| Hexane (ACS grade) | Buchner funnel and filter flask |

| Anhydrous Sodium Sulfate | Rotary evaporator |